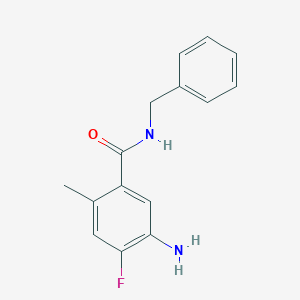

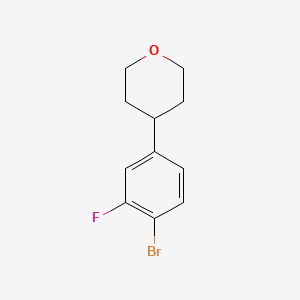

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-N-benzyl-4-fluoro-2-methylbenzamide” is a chemical compound. Based on its name, it likely contains an amide functional group, a benzyl group, a fluorine atom, and a methyl group . It’s important to note that the properties of this compound would be influenced by these functional groups and their arrangement in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions are carried out. Benzamides can undergo a variety of reactions, including those involving their amide functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications

Kinesin Spindle Protein Inhibition

The compound 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is related to a class of kinesin spindle protein (KSP) inhibitors, as shown in the study of a similar compound, AZD4877. This compound demonstrated significant efficacy in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, making it a potential candidate for cancer treatment (Theoclitou et al., 2011).

Gastroprokinetic Activity

Another study focused on 4-amino-5-chloro-2-ethoxybenzamides with heteroalicycles, closely related to this compound, exploring their potential as gastroprokinetic agents. The study indicated that compounds in this series generally exhibited potent gastric emptying activity (Morie et al., 1995).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to this compound, have been studied for their antitumor properties. These compounds were potently cytotoxic in vitro against certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The fluorinated benzothiazole analogue 5F 203, a compound similar to this compound, was found to be crucial for the activation of the aryl hydrocarbon receptor (AhR) signaling pathway in sensitive MCF-7 cells, influencing drug-induced cytotoxicity (Trapani et al., 2003).

Iron-Catalyzed Fluorination

A study on N-fluoro-2-methylbenzamides, which includes compounds structurally similar to this compound, discussed their role in iron-catalyzed fluorination. This process is important for the synthesis of various fluorinated compounds, which are crucial in pharmaceutical chemistry (Groendyke et al., 2016).

Future Directions

Properties

IUPAC Name |

5-amino-N-benzyl-4-fluoro-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-10-7-13(16)14(17)8-12(10)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAXBZNCQGBNEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)